molecular formula C8H7N3O B2778449 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbaldehyde CAS No. 1556129-46-4

1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbaldehyde

Cat. No.: B2778449
CAS No.: 1556129-46-4
M. Wt: 161.164
InChI Key: HVTOXNCVHSELRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbaldehyde is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by a triazole ring fused to a benzene ring, with a methyl group at the 1-position and an aldehyde group at the 4-position. It is known for its versatility in various chemical reactions and its applications in scientific research.

Scientific Research Applications

1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbaldehyde has a wide range of applications in scientific research:

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

The future directions for the study of “1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbaldehyde” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. Given their diverse properties and biological activities, these compounds could be promising candidates for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles followed by oxidation. Another method includes the copper-catalyzed azide-alkyne cycloaddition reaction with azides and propargyl alcohol, followed by oxidation or hydrolysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbaldehyde involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

  • 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde
  • 1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde
  • 1-Methyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid

Uniqueness: 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the aldehyde group at the 4-position allows for unique interactions and reactions that are not possible with other similar compounds .

Properties

IUPAC Name

1-methylbenzotriazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-11-7-4-2-3-6(5-12)8(7)9-10-11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTOXNCVHSELRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC(=C2N=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.